2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Overview
Description
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.233 g/mol. This compound is known for its unique structure, featuring a methoxy group attached to a cyclohexadiene ring, which is further substituted with a propan-2-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene as the starting material.
Methoxylation: The cyclohexadiene undergoes methoxylation to introduce the methoxy group at the 4-position.
Hydroxylation: The methoxycyclohexadiene is then subjected to hydroxylation to introduce the hydroxyl group, resulting in the formation of the propan-2-ol moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The methoxy group enhances the compound's ability to penetrate biological membranes, while the hydroxyl group facilitates hydrogen bonding with target molecules. The cyclohexadiene ring provides structural stability and reactivity.
Comparison with Similar Compounds
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol is unique due to its specific structural features. Similar compounds include:
2-(4-Methoxyphenyl)propan-2-ol: This compound has a phenyl ring instead of a cyclohexadiene ring.
2-(4-Methoxybenzyl)propan-2-ol: This compound features a benzyl group instead of a cyclohexadiene ring.
2-(4-Methoxyethyl)propan-2-ol: This compound has an ethyl group instead of a cyclohexadiene ring.
These compounds differ in their chemical properties and applications due to variations in their molecular structures.
Properties
IUPAC Name |
2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKIECVHJJJPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCC(=CC1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210594 | |
Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61597-37-3 | |
Record name | 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61597-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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